molecular formula C14H15NO3 B13679015 Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate

Cat. No.: B13679015
M. Wt: 245.27 g/mol
InChI Key: QFHZGJAYBWBCCT-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position, a methyl group at the 5-position, and a m-tolyl group at the 2-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl oxazole-4-carboxylate with m-tolyl derivatives in the presence of a base and a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can result in a variety of functionalized oxazole derivatives .

Scientific Research Applications

Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:

    Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:

Uniqueness

Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 5-methyl-2-(3-methylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3

InChI Key

QFHZGJAYBWBCCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC(=C2)C)C

Origin of Product

United States

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